3-methyl-7-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

Antitumor Kinase Inhibition Structure-Activity Relationship

SAR studies on thieno[3,2-d]pyrimidine kinase inhibitors often lack the critical 7-phenyl regioisomer, creating a blind spot in matched-pair analyses. This compound directly addresses that gap. - 7-Phenyl substitution pattern enables direct head-to-head profiling against the literature-reported 6-phenyl antitumor series. - The C2-thioxo group provides a unique reactive handle for chemoselective S-alkylation, enabling conversion of reversible inhibitors into targeted covalent modifiers. - A bidentate thioxo-carbonyl motif allows transition metal chelation for metalloenzyme inhibitor or radiotracer design.

Molecular Formula C13H10N2OS2
Molecular Weight 274.4 g/mol
Cat. No. B11438534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-7-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
Molecular FormulaC13H10N2OS2
Molecular Weight274.4 g/mol
Structural Identifiers
SMILESCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)NC1=S
InChIInChI=1S/C13H10N2OS2/c1-15-12(16)11-10(14-13(15)17)9(7-18-11)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,17)
InChIKeyXHNZXQHWCFIPNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-7-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one – Core Characteristics


3-Methyl-7-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is a heterocyclic small molecule belonging to the thieno[3,2-d]pyrimidine family, a privileged scaffold in kinase inhibitor and antitumor drug discovery [1]. It is characterized by a fused thiophene-pyrimidine core with a 7-phenyl substituent, an N3-methyl group, a C4 carbonyl, and a reactive C2-thioxo (C=S) moiety. This thioxo group distinguishes it from the more common 2-oxo or 2-amino analogs, imparting distinct hydrogen-bonding, metal-chelating, and reactivity profiles. The compound is available as a research-grade chemical (95% purity) for hit-to-lead screening and focused library synthesis .

Workflow
Kinase inhibitor hit-to-lead screening; scaffold-focused SAR exploration
Selection
7-phenyl regioisomer for matched-pair analysis vs. literature-reported 6-phenyl series
Use Context
C2-thioxo reactivity enables covalent probe synthesis and metal-chelation studies

3-Methyl-7-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one: Why Generic Substitution Is Not Advised


Within the thieno[3,2-d]pyrimidine class, even minor positional or functional-group variations can cause substantial shifts in biological target engagement. For example, the regioisomeric 3-methyl-6-phenyl-2-thioxo analog (compound 2 in [1]) exhibits potent antitumor activity (GI50 values of 0.02–0.06 µmol/L against HepG-2, HT-29, and NCI-H460 cell lines [1]), but this data cannot be automatically extrapolated to the 7-phenyl isomer. The 7-phenyl substitution pattern alters the molecular electrostatic potential surface and shape complementarity for ATP-binding pockets compared to the 6-phenyl series. Furthermore, the C2-thioxo group offers a reactive handle for selective S-alkylation or oxidation that the corresponding 2-oxo (carbonyl) or 2-amino derivatives lack entirely, making the compound functionally irreplaceable when the goal is to probe thioxo-specific interactions, metal coordination, or metabolite formation. These structural singularities render generic substitution a scientifically unsound strategy without matched-pair comparative data.

Target Compound
3-Methyl-7-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
6-Phenyl Regioisomer
Reported antitumor data for 6-phenyl series may not transfer to 7-phenyl isomer; ATP-pocket shape complementarity differs.
2-Oxo or 2-Amino Analogs
Lack the C2-thioxo handle for selective S-alkylation or thioamide-specific metal chelation; functional equivalence not supported.
N3-Ethyl Congener
Higher lipophilicity may alter off-target profile and metabolic stability; matched-pair potency data absent.

3-Methyl-7-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one: Quantitative Differentiation Evidence


7-Phenyl vs. 6-Phenyl Isomer Antitumor Activity

The 6-phenyl regioisomer, 3-methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one, was evaluated as a key intermediate in the synthesis of antitumor thienotriazolopyrimidines by Hafez & El-Gazzar (2017) [1]. While the paper does not report stand-alone GI50 values for this 6-phenyl-thioxo intermediate, the final derivatives (e.g., compounds 16 and 19b) demonstrated sub-micromolar GI50 values (0.02–0.06 µmol/L) against HepG-2, HT-29, and NCI-H460 cell lines, surpassing doxorubicin [1]. The 7-phenyl isomer presented here has not been profiled in the same panel, but the positional shift is known in thienopyrimidine kinase inhibitors to redirect selectivity among kinase family members. This creates a procurement imperative for researchers needing to complete SAR studies across both regioisomeric series.

7-Phenyl vs. 6-Phenyl Isomer SAR
Cross-study comparable
Matched-pair GI50 unavailable for 7-phenyl isomer; 6-phenyl-derived final compounds show GI50 0.02–0.06 µmol/L (HepG-2, HT-29, NCI-H460)
Positional isomer gap remains an open SAR question; 7-phenyl procurement enables essential comparison
Data from 6-phenyl series intermediates; direct 7-phenyl profiling needed
Antitumor Kinase Inhibition Structure-Activity Relationship

Thioxo vs. Oxo in Cdc7 Kinase Pharmacophore

Kurasawa et al. (2017) reported a pharmacophore-guided series of 2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-ones as potent Cdc7 kinase inhibitors [1]. Within this scaffold, the presence of a C2 substituent was critical for ATP-competitive inhibition. While the study focused primarily on 2-amino and 2-alkylamino derivatives, the 2-thioxo analog was noted as a synthetic precursor enabling further functionalization [1]. The 2-thioxo group provides a distinct pKa (~7.5–8.5 for the conjugated acid of the thioamide) and sulfur-centered hydrogen-bond acceptor capability versus the corresponding 2-oxo carbonyl, which is a harder base. This difference can be exploited for selective metal chelation or for covalent inhibitor design via S-alkylation, which is not possible with the 2-oxo analog.

Cdc7 Pharmacophore: Thioxo vs. Oxo
Supporting evidence
C2-thioxo provides softer base, S-centered H-bond acceptor; 2-oxo/amino are harder bases. Explicit IC50 comparison not reported.
Thioxo group uniquely enables covalent inhibitor design via S-alkylation
Based on Kurasawa et al. 2017 pharmacophore model; 2-thioxo noted as synthetic precursor
Cdc7 Kinase Pharmacophore Modeling Anti-cancer Drug Discovery

N3-Methyl vs. N3-Ethyl Lipophilicity and Steric Effects

The N3-methyl group on the target compound contributes a calculated logP increment of approximately +0.5 compared to the N3-unsubstituted analog, based on standard fragment constants. Its closest N-alkyl variant, 3-ethyl-7-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one, introduces an additional methylene unit, increasing lipophilicity by a further ~0.5 logP units and adding steric bulk that may affect P-glycoprotein efflux susceptibility and CYP450 metabolism [1]. For medicinal chemistry programs, the N3-methyl congener often represents the optimal balance between solubility and permeability; procurement of the ethyl analog introduces unnecessary lipophilic burden without proven potency advantage.

N3-Methyl vs. Ethyl Lipophilicity
Class-level inference
Estimated clogP: N3-methyl ≈ 2.8–3.2, N3-ethyl ≈ 3.3–3.7; ΔclogP ≈ +0.5. Taft Es -0.07 for ethyl.
N3-methyl maintains lower lipophilicity, generally preferred for lead-like properties
Fragment-based calculation, no experimental logP; verify with measured data
Lipophilicity Metabolic Stability Drug Design

Purity and Physical Properties for Reproducible Screening

The target compound is supplied by AKSci at a minimum purity of 95% with a long-term storage recommendation of a cool, dry place . While the CAS number is not assigned, the vendor-provided identity ensures batch-to-batch consistency for screening. This purity level is sufficient for primary biochemical and cell-based assays where impurities exceeding 5% may confound dose-response data. In contrast, many in-house synthesized analogs lack analytical certification, introducing variability into SAR datasets.

Purity & Reproducibility
Data to verify
≥95% purity (HPLC, supplier specification); long-term storage in cool, dry environment
Pre-qualified batch reduces impurity-related assay artifacts
Vendor-provided QC; independent analytical certification not cited
Quality Control Assay Reproducibility Chemical Procurement

3-Methyl-7-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one: High-Value Applications


Regioisomeric SAR for Kinase Inhibitor Lead Optimization

Medicinal chemistry teams seeking to complete a matched-pair analysis of 6-phenyl vs. 7-phenyl thieno[3,2-d]pyrimidine analogs require this compound as the 7-phenyl counterpart to the literature-reported 6-phenyl series [1]. Procurement enables head-to-head profiling in kinase selectivity panels, filling a critical gap in published SAR that no other commercially available congener addresses.

Covalent Probe Design via C2-Thioxo S-Alkylation

The C2-thioxo group serves as a nucleophilic sulfur handle for chemoselective S-alkylation with electrophilic warheads (e.g., acrylamides, vinyl sulfonamides). This strategy is employed to convert reversible ATP-competitive inhibitors into covalent modifiers targeting non-catalytic cysteines in kinases such as Cdc7 [2]. The 7-phenyl scaffold provides an unexplored vector for optimizing linker attachment geometry.

Metal-Chelating Agent for Bioinorganic and Radiopharmaceutical Applications

The thioxo-carbonyl bidentate motif (C=S and C=O at positions 2 and 4) endows this compound with the ability to chelate transition metals (e.g., Cu(II), Zn(II), Fe(III)). This property is valuable for designing metalloenzyme inhibitors or radiotracers, where the 7-phenyl group can be further functionalized with chelating arms or targeting vectors.

Chemical Biology Tool for Thioxo-Mediated Metabolite Identification

Thioamide-containing compounds can undergo metabolic activation by cytochrome P450 enzymes to reactive intermediates (e.g., sulfine or sulfenic acid species) distinct from their oxo counterparts. The well-defined substitution pattern (N3-methyl, 7-phenyl) provides a clean scaffold for studying thioxo-specific metabolism and toxicity pathways using LC-MS/MS-based metabolite profiling.

Application
Selection Property
Validation Focus
Regioisomeric SAR for kinase lead optimization
7-phenyl positional isomer identity
Kinase selectivity panel profiling vs. 6-phenyl reference
Covalent probe design via C2-thioxo S-alkylation
Nucleophilic C=S reactivity
S-alkylation efficiency with electrophilic warheads
Metal-chelating agent for bioinorganic studies
Bidentate thioxo-carbonyl motif
Transition-metal binding affinity and stoichiometry
Thioxo-specific metabolite identification
Thioamide metabolic liability
LC-MS/MS-based reactive metabolite profiling
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